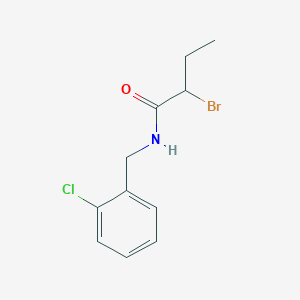

2-bromo-N-(2-chlorobenzyl)butanamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-N-[(2-chlorophenyl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-2-9(12)11(15)14-7-8-5-3-4-6-10(8)13/h3-6,9H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIIAYPILKRDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N 2 Chlorobenzyl Butanamide

Retrosynthetic Analysis and Strategic Disconnections Leading to 2-bromo-N-(2-chlorobenzyl)butanamide

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies are evident.

Strategy A: Amide Bond Disconnection

The most direct and common retrosynthetic disconnection is that of the amide bond (C-N). This approach simplifies the molecule into two key synthons: an activated derivative of 2-bromobutanoic acid and (2-chlorophenyl)methanamine. The corresponding practical reagents would be 2-bromobutanoyl chloride (an acyl halide) and (2-chlorophenyl)methanamine. This is a classic and highly reliable method for amide bond formation. youtube.com

Strategy B: C-Br Bond Disconnection

An alternative disconnection involves the carbon-bromine bond at the α-position of the butanamide moiety. This strategy identifies N-(2-chlorobenzyl)butanamide as the immediate precursor. This precursor would then undergo a regioselective halogenation reaction to introduce the bromine atom at the C-2 position. This pathway is advantageous if the precursor butanamide is more readily accessible or if direct amidation with the bromo-acyl halide proves to be low-yielding or problematic.

These two approaches form the basis for the primary synthetic routes explored for this class of compounds.

Exploration of Diverse Synthetic Routes: From Precursors to the Target Compound

Based on the retrosynthetic analysis, the forward synthesis can be executed via two main pathways: amidation or halogenation.

The formation of the amide bond via nucleophilic acyl substitution is a cornerstone of organic synthesis. chemistrytalk.orgyoutube.com The most direct synthesis of this compound involves the reaction between 2-bromobutanoyl chloride and (2-chlorophenyl)methanamine.

The reaction proceeds via a nucleophilic acyl substitution mechanism . The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. youtube.combyjus.com A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Optimization Strategies:

Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to avoid side reactions with the acyl chloride. Solvent polarity can also play a role, with studies showing that increasing solvent polarity can sometimes lead to diminished reactivity in related reactions. acs.org

Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation, followed by warming to room temperature to ensure completion.

Stoichiometry: Using a slight excess of the amine or employing two equivalents—one to react and one to act as the base—can drive the reaction to completion.

Steric Hindrance: The steric bulk of both the acyl chloride and the amine can affect the reaction rate. acs.orgnih.gov While the substrates for the target compound are not exceptionally hindered, significant substitution near the reacting centers could necessitate longer reaction times or higher temperatures.

If starting from 2-bromobutanoic acid directly, coupling reagents are required to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Parameter | Condition/Reagent | Rationale |

| Acylating Agent | 2-bromobutanoyl chloride | High reactivity, good yields. |

| Amine | (2-chlorophenyl)methanamine | Nucleophile for amide bond formation. |

| Base | Triethylamine, Pyridine | Scavenges HCl byproduct. |

| Solvent | Dichloromethane (DCM), THF | Aprotic, prevents hydrolysis of acyl chloride. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity, ensures reaction completion. |

This alternative route begins with the synthesis of N-(2-chlorobenzyl)butanamide, followed by α-halogenation. The key reaction is the selective bromination at the carbon adjacent to the carbonyl group.

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, which could be adapted for amides, though direct halogenation of the amide is also feasible. osmania.ac.in The reaction typically involves treatment with a halogenating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst or radical initiator.

Regioselectivity: The reaction is highly regioselective for the α-position because of the ability to form an enol or enolate intermediate. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-protons, facilitating their removal to form the reactive intermediate, which then attacks the electrophilic bromine source.

Stereochemical Control: The α-carbon in this compound is a chiral center. Achieving stereochemical control during the halogenation step is a significant challenge. Without a chiral influence, the reaction will produce a racemic mixture of (R)- and (S)-enantiomers. The use of chiral catalysts, such as peptide-based catalysts, has been shown to induce enantioselectivity in the bromination of certain aromatic amides, suggesting a potential avenue for asymmetric synthesis in related systems. nih.govnih.gov

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step. nih.gov While the direct synthesis of this compound via a single MCR is not straightforward, analogous structures can be efficiently assembled using these methods.

The Ugi four-component reaction (U-4CR) is particularly relevant. nih.govrsc.org A typical Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By systematically varying these four components, large libraries of compounds can be synthesized. For instance, to create scaffolds similar to N-substituted butanamides, one could use:

Aldehyde: Butanal

Amine: (2-chlorophenyl)methanamine

Carboxylic Acid: Various simple or functionalized carboxylic acids

Isocyanide: Various alkyl or aryl isocyanides

The resulting Ugi products would be α-acylamino carboxamides, which share the core N-substituted amide feature and offer significant structural diversity for applications like drug discovery. nih.govrsc.orgacs.orgacs.org

Kinetic and Thermodynamic Aspects of Key Reaction Steps in the Synthesis of this compound

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Halogenation Reaction: In the α-bromination of an amide, the regioselectivity is determined by the relative stability of the possible intermediates. The formation of an enolate at the α-position is more favorable than at other positions due to stabilization from the adjacent carbonyl group. This represents thermodynamic control over the site of deprotonation. The subsequent reaction of the enolate with the bromine source is typically a fast, kinetically controlled step. Reaction conditions like temperature can influence whether a reaction is under kinetic or thermodynamic control. libretexts.org Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures allow for equilibrium to be reached, favoring the most stable thermodynamic product. wikipedia.orgjackwestin.com

| Reaction Step | Controlling Factor | Key Parameters | Energetics |

| Amidation (Acyl Chloride) | Kinetic Control | Activation Energy (Ea), Nucleophilicity of Amine, Electrophilicity of Carbonyl | Fast, Exothermic, Thermodynamically Favorable (ΔG < 0) |

| α-Halogenation (Enolate Formation) | Thermodynamic Control | Acidity of α-Proton, Stability of Enolate | Equilibrium process favoring the more stable enolate. |

| α-Halogenation (Reaction with Br₂) | Kinetic Control | Concentration of Intermediates, Activation Energy | Fast, irreversible step leading to the α-bromo product. |

Catalytic Approaches in the Synthesis of N-Substituted Butanamides Bearing Halogen Substituents

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and enable new transformations.

Catalysis in Amidation: Direct amidation of carboxylic acids with amines is an atom-economical alternative to the acyl chloride method, but it typically requires high temperatures to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com Various catalysts have been developed to facilitate this transformation under milder conditions.

Boron-based catalysts: Boric acid and various arylboronic acids can activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.netresearchgate.net

Metal-based catalysts: Lewis acidic metal catalysts, such as those based on titanium (e.g., TiF₄), can also promote direct amidation. rsc.org

Enzymatic Catalysis: Enzymes like lipases can catalyze amide bond formation under very mild conditions, offering high chemo- and stereoselectivity.

Catalysis in Halogenation: Catalysis can provide enhanced control over halogenation reactions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. researchgate.netnih.govrsc.org Using a photocatalyst (like a ruthenium or iridium complex), a halogen source, and light, it is possible to generate halogen radicals that can selectively abstract hydrogen atoms from specific positions, including those on aliphatic chains, under mild conditions. nih.govglobethesis.com This approach could offer a modern alternative for the halogenation of N-(2-chlorobenzyl)butanamide.

Transition Metal Catalysis: Copper- and palladium-based catalysts are widely used to mediate C-H activation and functionalization, including halogenation. globethesis.comresearchgate.net These methods can offer high regioselectivity that is complementary to traditional methods.

| Reaction Type | Catalyst Class | Examples | Advantages |

| Direct Amidation | Boron-based | Phenylboronic Acid, Diboronic Acid Anhydride mdpi.com | Mild conditions, avoids hazardous reagents. |

| Metal-based | TiF₄, ZrCl₄ rsc.org | Efficient for a range of substrates. | |

| C-H Halogenation | Photocatalysts | Ru(bpy)₃Cl₂, Iridium complexes nih.gov | Mild conditions, high selectivity, radical pathway. |

| Transition Metals | Copper(II) acetate (B1210297), Palladium(II) acetate researchgate.net | Directed C-H functionalization, high regioselectivity. |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Bromo N 2 Chlorobenzyl Butanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution NMR spectroscopy would be the primary technique for elucidating the molecular structure of 2-bromo-N-(2-chlorobenzyl)butanamide in solution. Both ¹H and ¹³C NMR spectra would provide essential information on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-chlorobenzyl group, the methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group, the methine (-CH) proton at the chiral center, the methylene (-CH₂) protons of the ethyl group, and the terminal methyl (-CH₃) protons. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) would be used to assign these signals to their respective protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, the chiral methine carbon, and the carbons of the ethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To confirm the precise connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would identify adjacent protons, for instance, confirming the connectivity between the methine proton at C2 and the methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It would definitively link each proton signal to its attached carbon atom, such as assigning the benzylic protons to the benzylic carbon.

Below is a hypothetical table of expected NMR data based on the structure of this compound.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Amide N-H | 7.5 - 8.5 (broad singlet) | - | Carbonyl (C=O), Benzylic CH₂ |

| Carbonyl C=O | - | 168 - 172 | - |

| C2 (CH-Br) | 4.2 - 4.5 (triplet) | 45 - 55 | Carbonyl (C=O), C3 (CH₂) |

| C3 (CH₂) | 1.8 - 2.2 (multiplet) | 25 - 35 | C2 (CH-Br), C4 (CH₃) |

| C4 (CH₃) | 0.9 - 1.2 (triplet) | 10 - 15 | C2 (CH-Br), C3 (CH₂) |

| Benzylic CH₂ | 4.4 - 4.7 (doublet) | 40 - 50 | Aromatic C1', Aromatic C2', Carbonyl (C=O) |

| Aromatic C1' | - | 135 - 140 | Benzylic CH₂ |

| Aromatic C2' | - | 130 - 135 | Benzylic CH₂ |

| Aromatic C3'-C6' | 7.2 - 7.5 (multiplet) | 125 - 130 | Benzylic CH₂ |

Note: This data is predictive and requires experimental verification.

Stereochemical Elucidation via NOESY and Chiral NMR Studies (if applicable)

The C2 position in the butanamide chain is a stereocenter, meaning the compound can exist as a pair of enantiomers.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. For this molecule, NOESY could help determine the preferred conformation around the amide bond by showing correlations between the N-H proton and either the benzylic protons or the C2 proton.

Chiral NMR Studies: To distinguish between enantiomers, NMR analysis would need to be performed in a chiral environment. This could involve using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric differences in the NMR spectra of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformational and Packing Characterization

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the definitive solid-state structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity. Furthermore, it would reveal the three-dimensional conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictate the crystal packing arrangement. For example, studies on the related compound 2-bromo-N-(2-chlorophenyl)acetamide showed that molecules are linked into chains by N—H⋯O hydrogen bonds in the crystal. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Characterization and Intermolecular Interaction Analysis

Vibrational spectroscopy would be used to identify the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), a strong C=O stretch for the amide group (amide I band, ~1650 cm⁻¹), and the N-H bend (amide II band, ~1550 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds.

Analysis of these spectra, especially shifts in the N-H and C=O stretching frequencies, can also provide information about hydrogen bonding in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification and Fragmentation Pathway Elucidation

HRMS is a critical tool for confirming the molecular formula of a compound. nih.gov By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS would verify the elemental composition of C₁₁H₁₃BrClNO. Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. Expected fragmentation patterns would likely involve cleavage of the amide bond, loss of a bromine radical, and fragmentation of the 2-chlorobenzyl moiety, providing further structural confirmation. The isotopic pattern resulting from the presence of bromine and chlorine would be a key diagnostic feature in the mass spectrum.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if chiral)

As the molecule is chiral, chiroptical techniques would be necessary to determine the absolute configuration of a non-racemic sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nist.gov The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. nist.gov

By comparing the experimental CD and ORD spectra with those predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the synthesized compound could be unambiguously assigned.

Computational and Theoretical Chemistry Investigations on 2 Bromo N 2 Chlorobenzyl Butanamide

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. bu.edu Conformational analysis of 2-bromo-N-(2-chlorobenzyl)butanamide can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations to explore its potential energy landscape. bu.edufu-berlin.de

The molecule possesses several rotatable bonds, primarily around the amide linkage and the connection between the benzyl (B1604629) group and the nitrogen atom. Rotation around these bonds can lead to various conformers with different energies.

Molecular mechanics calculations, using force fields such as AMBER or CHARMM, can be employed to perform a systematic search for low-energy conformers. This involves rotating the flexible bonds at specific increments and calculating the potential energy of each resulting conformation.

Molecular dynamics simulations provide a more dynamic picture of the molecule's conformational flexibility. bu.edu By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them. These simulations can be performed in a vacuum or in the presence of a solvent to mimic physiological conditions. bu.edu

The results of a conformational analysis would likely reveal a complex energy landscape with several local minima corresponding to stable conformers. The global minimum would represent the most stable conformation of the molecule.

A hypothetical table summarizing the relative energies of the most stable conformers is shown below:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) |

| 1 | 0.00 | 175° |

| 2 | 1.25 | -65° |

| 3 | 2.50 | 70° |

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.org These predictions can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the amide, the N-H stretch, and the various C-H and C-C vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for the ¹H and ¹³C atoms in the molecule. Comparing these predicted shifts with experimental NMR data can aid in the assignment of the observed signals.

A hypothetical table of predicted and experimental spectroscopic data is presented below:

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch | 1685 cm⁻¹ | 1670 cm⁻¹ |

| IR: N-H Stretch | 3350 cm⁻¹ | 3330 cm⁻¹ |

| ¹H NMR: N-H Proton | 8.2 ppm | 8.1 ppm |

| ¹³C NMR: C=O Carbon | 172 ppm | 170 ppm |

The close agreement between the predicted and hypothetical experimental values would provide strong evidence for the proposed structure of this compound.

Molecular Docking and Ligand-Target Interaction Studies (in silico, mechanistic focus on binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant protein target. The docking algorithm would explore various binding poses and score them based on their predicted binding affinity.

The results of the docking study would reveal the most likely binding mode of the ligand. This would include information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.net The amide group of the ligand is likely to act as a hydrogen bond donor and acceptor, while the phenyl rings can participate in hydrophobic and π-π stacking interactions. The bromine and chlorine atoms may also form halogen bonds with electron-donating residues in the protein's active site. researchgate.net

A hypothetical table summarizing the results of a molecular docking study is shown below:

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | TYR 123, PHE 234, LEU 89 |

| Hydrogen Bonds | N-H...O (TYR 123) |

| Halogen Bonds | C-Br...O (LEU 89) |

These results would suggest that this compound has a good binding affinity for the hypothetical target protein and interacts with key residues in the active site.

Reaction Pathway Energetics and Transition State Characterization via Computational Methods for Synthesis and Reactivity

For instance, the synthesis of this compound could involve the reaction of 2-bromobutanoyl chloride with 2-chlorobenzylamine. Computational methods could be used to model this reaction and to identify the transition state structure. The calculated activation energy would provide an estimate of the reaction rate.

Furthermore, the reactivity of the compound in other chemical transformations could be investigated. For example, the susceptibility of the carbon-bromine bond to nucleophilic substitution could be assessed by calculating the energetics of the reaction with a model nucleophile.

A hypothetical reaction coordinate diagram for the synthesis of this compound is shown below, illustrating the energy changes as the reaction progresses from reactants to products through a transition state.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Products | -10 |

This hypothetical diagram indicates that the reaction is exothermic and has a moderate activation energy, suggesting that it would proceed at a reasonable rate.

Reactivity, Derivatization, and Mechanistic Studies of 2 Bromo N 2 Chlorobenzyl Butanamide

Nucleophilic Substitution Reactions at the Brominated Carbon Center: Scope and Limitations

The core reactivity of 2-bromo-N-(2-chlorobenzyl)butanamide is centered on the carbon atom bearing the bromine substituent (the α-carbon). This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it susceptible to attack by nucleophiles. fiveable.me The primary mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. chemguide.co.uk In this process, a nucleophile attacks the α-carbon from the side opposite the bromine atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. This results in the displacement of the bromide ion and the formation of a new bond with the incoming nucleophile. chemguide.co.uk

The scope of nucleophiles that can react with α-bromoamides is broad, encompassing nitrogen, oxygen, and sulfur-based reagents. The reaction of structurally similar α-bromo-N-aryl amides with various amines to synthesize 2-amino-N-aryl acetamide derivatives is well-documented. irejournals.com This indicates that this compound can readily react with primary and secondary amines to yield the corresponding α-amino amide derivatives. Silver(I) salts can be used to promote these substitution reactions, effectively increasing both the rate and selectivity. nih.gov

Limitations of these reactions primarily involve steric hindrance. The bulky N-(2-chlorobenzyl) group may impede the approach of very large or sterically hindered nucleophiles to the reaction center. Furthermore, under strongly basic conditions, a competing elimination reaction (dehydrohalogenation) to form an α,β-unsaturated amide could potentially occur, although substitution is generally the major pathway for such compounds.

The table below illustrates the expected outcomes of SN2 reactions on this compound with various classes of nucleophiles, based on the established reactivity of α-bromoamides.

| Nucleophile Class | Example Nucleophile | Reagent Example | Expected Product Structure |

| Nitrogen | Primary Amine | Butylamine | 2-(butylamino)-N-(2-chlorobenzyl)butanamide |

| Nitrogen | Secondary Amine | Piperidine | N-(2-chlorobenzyl)-2-(piperidin-1-yl)butanamide |

| Nitrogen | Azide | Sodium Azide (NaN₃) | 2-azido-N-(2-chlorobenzyl)butanamide |

| Oxygen | Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | N-(2-chlorobenzyl)-2-oxobutanamide acetate ester |

| Sulfur | Thiolate | Sodium thiomethoxide (NaSCH₃) | N-(2-chlorobenzyl)-2-(methylthio)butanamide |

Hydrolysis and Degradation Pathways under Varied Environmental Conditions (Academic Study of Chemical Stability and Reaction Kinetics)

The chemical stability of this compound is influenced by environmental factors, primarily pH and temperature. Two main degradation pathways are anticipated: hydrolysis of the carbon-bromine (C-Br) bond and hydrolysis of the amide bond.

Hydrolysis of the Carbon-Bromine Bond: This pathway involves the nucleophilic substitution of the bromide ion by water or hydroxide ions. As a secondary alkyl halide, the mechanism can have both SN1 and SN2 characteristics. rsc.org In neutral or acidic water, the reaction is likely to be slow. However, under basic conditions, the more nucleophilic hydroxide ion (OH⁻) will accelerate the rate of bromide displacement, forming 2-hydroxy-N-(2-chlorobenzyl)butanamide. rsc.org The kinetics of this reaction are expected to be dependent on the concentration of the hydroxide ion. The first step in an SN1 mechanism is a slow, rate-determining step involving the breaking of the C-Br bond to form a carbocation, which is then rapidly attacked by a nucleophile. rsc.org

Hydrolysis of the Amide Bond: The amide bond is generally stable under neutral conditions but can be hydrolyzed under strongly acidic or basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This process would yield 2-bromobutanoic acid and 2-chlorobenzylamine.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the amide carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis and would result in the formation of the carboxylate salt of 2-bromobutanoic acid and 2-chlorobenzylamine.

| Condition | Primary Degradation Pathway | Key Reactant | Major Products |

| Neutral (pH ~7) | C-Br Bond Hydrolysis (slow) | H₂O | 2-hydroxy-N-(2-chlorobenzyl)butanamide, HBr |

| Basic (pH > 7) | C-Br Bond Hydrolysis (accelerated) | OH⁻ | 2-hydroxy-N-(2-chlorobenzyl)butanamide, Br⁻ |

| Strongly Acidic (pH < 2), Heat | Amide Bond Hydrolysis | H₃O⁺ | 2-bromobutanoic acid, 2-chlorobenzylammonium ion |

| Strongly Basic (pH > 12), Heat | Amide Bond Hydrolysis | OH⁻ | 2-bromobutanoate, 2-chlorobenzylamine |

Exploration of Chemical Modifications and Synthesis of Novel Analogues Derived from this compound

This compound is a versatile starting material for the synthesis of novel analogues due to the high reactivity of the α-bromo position. nih.gov Chemical modifications are primarily achieved through the nucleophilic substitution reactions detailed in section 5.1, allowing for the introduction of a wide array of functional groups at the α-position.

Synthesis of α-Amino Amide Analogues: Reaction with diverse primary and secondary amines provides a straightforward route to a library of α-amino butanamide derivatives. This approach has been used to synthesize series of N-phenylacetamide derivatives with various amino substituents. irejournals.com

Synthesis of α-Thioether and α-Ether Analogues: The displacement of the bromide by thiolate nucleophiles (R-S⁻) or alkoxide nucleophiles (R-O⁻) can be used to generate analogues containing thioether or ether linkages at the alpha position, respectively.

Carbon-Carbon Bond Formation: Modern synthetic methods allow for α-haloamides to be used in cross-coupling reactions. For instance, nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents can form C-C bonds, leading to the synthesis of α-chiral amides. nih.gov This demonstrates that the butanamide backbone of this compound could be elaborated by adding new alkyl or aryl groups at the α-position, creating a diverse set of analogues.

Investigation of its Role as a Synthetic Intermediate for More Complex Molecular Architectures

The bifunctional nature of this compound, containing both an electrophilic center and a stable amide backbone, makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocycles. nih.gov α-Haloamides are recognized as important building blocks for preparing a variety of compounds, including α-, β-, and γ-lactams. nih.gov

For example, α-bromoamides can be used in atom-transfer radical addition (ATRA) reactions with unactivated alkenes. nih.gov This type of reaction, often mediated by photoredox catalysis, can lead to the formation of γ-lactams, which are privileged heterocyclic scaffolds in pharmaceuticals. nih.gov In such a sequence, the this compound would first form a radical at the α-carbon, which then adds across an alkene. Subsequent intramolecular cyclization would yield a substituted γ-lactam, incorporating the N-(2-chlorobenzyl) moiety into a more complex ring system.

Furthermore, related α-halo-N-benzyl amides have been used as precursors for the copper-catalyzed synthesis of quinazolinone derivatives through a one-pot reaction involving N-arylation followed by intramolecular C-H amidation. researchgate.net This suggests that this compound could serve as a key intermediate for building fused heterocyclic systems.

Mechanistic Insights into its Potential Interactions with Biomolecular Targets (excluding efficacy or safety in living systems)

From a purely mechanistic standpoint, this compound possesses the chemical features of an alkylating agent. The electrophilic α-carbon is susceptible to attack by nucleophilic functional groups present in biomolecules, such as proteins. acs.org

The most prominent interaction is the covalent modification of cysteine residues. acs.org The thiol side chain of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻), and can readily react with electrophiles like α-halocarbonyls. acs.org The mechanism involves a direct SN2 attack of the cysteine thiolate on the α-carbon of the butanamide. This attack displaces the bromide leaving group, resulting in the formation of a stable thioether covalent bond between the protein and the small molecule. acs.org

This type of covalent modification is a fundamental chemical reaction used in chemical biology to label proteins or probe their function. Reagents like bromomaleimides, which also feature a reactive C-Br bond, are used for the selective and sometimes reversible modification of cysteine residues. acs.org The interaction is a direct consequence of the inherent electrophilicity of the α-carbon in the this compound structure and the nucleophilicity of specific amino acid side chains, representing a fundamental chemical bonding event.

Advanced Analytical Characterization Methodologies for 2 Bromo N 2 Chlorobenzyl Butanamide

Chromatographic Method Development for Purity Assessment and Impurity Profiling (High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them ideal for assessing the purity of 2-bromo-N-(2-chlorobenzyl)butanamide and identifying any process-related or degradation impurities. biomedres.usnih.gov The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is a critical step in its analytical control strategy.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is typically the primary choice for the analysis of moderately polar organic compounds like N-substituted amides. The method development would focus on optimizing separation efficiency, peak shape, and analysis time. A typical method would involve a C18 stationary phase, which provides excellent retention and separation for a wide range of molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure the timely elution of both polar and non-polar impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

For impurity profiling, a forced degradation study would be conducted to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The resulting degradation products would be separated and quantified using the developed HPLC method, often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities. ijprajournal.comresearchgate.net

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight (290.59 g/mol ), it may be amenable to GC analysis, particularly for the detection of volatile impurities or residual solvents from the manufacturing process. A high-temperature capillary column with a non-polar or mid-polar stationary phase would be selected. The injector and detector temperatures would be optimized to ensure efficient volatilization without thermal decomposition. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds, while a mass spectrometer (GC-MS) can be used for definitive identification of impurities. semanticscholar.org

The tables below represent hypothetical data from the analysis of a batch of this compound.

Table 1: Representative HPLC Purity Analysis

| Peak Identity | Retention Time (min) | Area (%) |

|---|---|---|

| 2-chlorobenzylamine (Impurity A) | 3.52 | 0.08 |

| Unknown Impurity | 7.81 | 0.04 |

| This compound | 9.24 | 99.85 |

| Dimeric Impurity (Impurity B) | 15.63 | 0.03 |

Table 2: Representative GC Analysis for Residual Solvents

| Solvent | Retention Time (min) | Concentration (ppm) |

|---|---|---|

| Dichloromethane (B109758) | 2.15 | 45 |

| Ethyl Acetate (B1210297) | 3.48 | 110 |

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions, Polymorphism, and Decomposition Kinetics

Thermal analysis techniques are crucial for investigating the physical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on melting, crystallization, phase transitions, and thermal stability. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point, enthalpy of fusion, and to screen for polymorphism. A typical DSC thermogram would show a sharp endothermic peak corresponding to the melting of the crystalline solid. The presence of multiple melting peaks or other thermal events prior to melting could indicate the existence of different polymorphic forms or the presence of impurities. The sharpness of the melting peak is also an indicator of purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is used to evaluate the thermal stability and decomposition profile of the compound. For a halogenated compound like this compound, the TGA curve would show the onset temperature of decomposition and the mass loss associated with the release of volatile fragments. The decomposition of halogenated materials can be complex. scholaris.ca Evolved gas analysis (EGA), where the gases released during decomposition are analyzed by techniques like mass spectrometry or FTIR, can provide insights into the decomposition mechanism.

Table 3: Hypothetical Thermal Analysis Data

| Parameter | Technique | Value |

|---|---|---|

| Melting Onset | DSC | 115.2 °C |

| Melting Peak (Endotherm) | DSC | 117.8 °C |

| Enthalpy of Fusion (ΔHf) | DSC | 28.5 J/g |

| Onset of Decomposition (Tonset) | TGA | 210 °C |

| Mass Loss at 300 °C | TGA | ~45% |

Powder X-ray Diffraction (PXRD) for Solid-State Form Characterization, including Polymorphism and Amorphous States

The solid-state form of a compound can significantly impact its physical properties. Powder X-ray Diffraction (PXRD) is the primary technique for characterizing the solid-state nature of materials. It can definitively distinguish between different crystalline forms (polymorphs) and an amorphous state.

Each crystalline polymorph has a unique, ordered arrangement of molecules in its crystal lattice, which results in a distinct PXRD pattern, characterized by a specific set of diffraction peaks at particular scattering angles (2θ). acs.org An amorphous solid, lacking long-range molecular order, produces a broad halo in its PXRD pattern instead of sharp peaks.

By analyzing the PXRD pattern of a batch of this compound, its solid form can be identified and compared against known reference patterns. This is critical for ensuring batch-to-batch consistency. The study of substituted benzamides has shown that they can exhibit polymorphism, where different crystal packings can arise due to conformational flexibility. mdpi.commdpi.com

Table 4: Representative PXRD Peak List for Crystalline Form I

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 68 |

| 19.2 | 35 |

| 21.7 | 82 |

| 24.6 | 55 |

| 28.1 | 29 |

Surface Analysis Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy) for Morphological Studies of Solid Forms

Surface analysis techniques provide high-resolution images of the material's surface, revealing crucial information about the morphology, size, and shape of the solid particles.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the particle size distribution, crystal habit (the characteristic external shape of a crystal), and surface texture. For this compound, SEM images could reveal if the particles are, for example, prismatic, acicular (needle-like), or plate-like. This morphological information is important as it can influence bulk properties such as flowability and dissolution rate.

Atomic Force Microscopy (AFM): AFM is a very high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. afmworkshop.comwiley.com It operates by scanning a sharp tip attached to a cantilever across the sample surface. AFM can be used to quantify surface roughness at the nanoscale and visualize fine surface features that may not be resolvable by SEM. asmicro.com In pharmaceutical research, AFM is used to study crystal growth, surface defects, and the distribution of different components in a formulation. researchgate.netfsu.edu

Table 5: Summary of Morphological Characteristics from Surface Analysis

| Parameter | Technique | Observed Characteristic |

|---|---|---|

| Crystal Habit | SEM | Prismatic, well-defined facets |

| Particle Size Range | SEM | 10 - 50 µm |

| Surface Texture | SEM | Generally smooth with some terracing |

| 3D Topography | AFM | Detailed visualization of crystal steps |

| Surface Roughness (Rq) | AFM | 5 - 15 nm |

Future Research Directions and Unresolved Academic Challenges Pertaining to 2 Bromo N 2 Chlorobenzyl Butanamide

Development of More Sustainable and Greener Synthetic Protocols for Halogenated Amide Derivatives

The synthesis of amides is one of the most frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating reagents and hazardous solvents, generating considerable waste. ucl.ac.uksigmaaldrich.com The pursuit of greener synthetic routes for compounds like 2-bromo-N-(2-chlorobenzyl)butanamide is a pressing challenge.

Conventional synthesis would likely involve the coupling of 2-bromobutanoyl halide with 2-chlorobenzylamine. The initial α-bromination of butanoic acid is often achieved via the Hell–Volhard–Zelinski reaction, which uses phosphorus tribromide (PBr₃) and excess bromine, followed by conversion to the acyl halide with reagents like thionyl chloride. jove.com The subsequent amidation step often employs coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or propylphosphonic acid anhydride (T3P), which are effective but generate significant stoichiometric byproducts. ucl.ac.uk

Future research should focus on catalytic and solvent-free approaches. Boronic acids have emerged as effective catalysts for direct amidation, often requiring only the removal of water to drive the reaction. ucl.ac.uksigmaaldrich.com Furthermore, visible-light-mediated methods and biocatalytic processes using enzymes represent frontiers in sustainable amide bond formation. nih.govrsc.org A recently developed method utilizing a halogen-bonding-mediated system with N-iodosuccinimide (NIS) and an N-heterocyclic carbene precursor also presents a novel, efficient pathway for creating amide bonds under mild conditions. rsc.orgrsc.org Adopting such protocols could drastically reduce the environmental impact of producing halogenated amides.

| Synthetic Step | Traditional Method | Potential Green Alternative | Sustainability Advantage |

|---|---|---|---|

| α-Bromination | Hell–Volhard–Zelinski (PBr₃, Br₂) | Photocatalytic Halogenation | Avoids stoichiometric phosphorus reagents; uses light as a reagent. nih.gov |

| Amide Coupling | Acyl chloride or coupling agents (EDCI, HATU) in solvents like DMF, CH₂Cl₂ ucl.ac.uk | Boric acid-catalyzed direct amidation; solvent-free reaction with urea. sigmaaldrich.comresearchgate.net | Catalytic process, high atom economy, avoids hazardous solvents and wasteful byproducts. |

| Overall Process | Multi-step, high Process Mass Intensity (PMI) | Catalytic one-pot synthesis or flow chemistry | Reduced waste, energy consumption, and improved safety. nih.gov |

In-depth Exploration of Stereoselective Synthetic Pathways to Chiral this compound Analogues

The core structure of this compound contains a chiral center at the α-carbon. The synthesis of single enantiomers of this compound is a significant challenge, as the biological activities of chiral molecules are often stereospecific. Research into the stereoselective synthesis of α-haloamides is crucial for developing derivatives with defined three-dimensional structures.

Current asymmetric methods for producing enantioenriched α-halocarbonyl compounds include the halogenation of chiral enolates or the use of chiral auxiliaries. nih.gov More advanced techniques involve transition-metal catalysis, such as the nickel-catalyzed Negishi cross-coupling of racemic α-bromo amides with organozinc reagents in the presence of a chiral ligand, which can resolve a racemic mixture into a single enantiomerically enriched product. nih.gov

A particularly promising future direction is the use of photoenzymatic catalysis. Engineered flavin-dependent "ene"-reductases have been shown to catalyze the coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides with excellent stereoselectivity. nih.gov Adapting such enzymatic systems for the synthesis of α-bromoamides like this compound could provide a highly efficient and environmentally benign route to enantiopure compounds. Furthermore, developing racemization-free coupling reagents is essential for peptide synthesis and could be applied here to ensure that the chirality of precursors is maintained throughout the synthetic sequence. rsc.org

Advanced Computational Modeling for Structure-Property Relationships and Predictive Design of Novel Derivatives

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new ones, thereby reducing the need for extensive empirical synthesis and testing. For this compound, computational modeling can elucidate structure-property relationships and accelerate the discovery of derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that relates the chemical structure of a molecule to its biological activity or other properties in a mathematical form. wikipedia.orglibretexts.org For halogenated compounds, QSAR models can predict toxicological profiles or binding affinities to biological targets. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for the this compound scaffold and its hypothetical derivatives, researchers can build models to predict their behavior.

Future work should involve creating robust QSAR and Quantitative Structure-Property Relationship (QSPR) models for this class of compounds. libretexts.org Molecular docking studies could be used to simulate the interaction of these molecules with specific protein targets, helping to identify potential biological applications. ajchem-a.comresearchgate.net Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, reactivity, and vibrational frequencies, which can be correlated with experimental data. scirp.org

| Technique | Description | Potential Application |

|---|---|---|

| QSAR/QSPR | Mathematical models relating molecular structure to activity or properties. wikipedia.org | Predict biological activity (e.g., antimicrobial, enzyme inhibition) and physicochemical properties of novel derivatives. nih.gov |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. ajchem-a.com | Identify potential protein targets; guide the design of derivatives with enhanced binding affinity. researchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate electronic structure. | Calculate reactivity indices, predict reaction mechanisms, and analyze spectroscopic properties. scirp.org |

| Molecular Dynamics (MD) | Simulation of the physical movements of atoms and molecules over time. | Study conformational flexibility and the stability of the molecule-protein complex in a biological environment. |

Elucidation of Novel Reactivity Patterns and Unanticipated Chemical Transformations of the Core Scaffold

The α-haloamide motif is a versatile functional group known for its diverse reactivity. nih.gov The bromine atom at the α-position makes the carbonyl carbon more electrophilic and the α-proton more acidic, opening up a range of potential chemical transformations. fiveable.me While reactions like nucleophilic substitution of the bromide are expected, the interplay between the amide, the α-bromo group, and the N-(2-chlorobenzyl) substituent could lead to novel and unanticipated reactivity.

For instance, α-bromo amides can serve as precursors to α-aryl and β,γ-unsaturated amides via cobalt-catalyzed cross-coupling reactions with Grignard reagents. acs.orgacs.org They can also participate in radical reactions; under photocatalytic conditions, α-bromo amides can couple with unactivated alkenes to form γ-lactams. nih.gov The presence of the N-benzyl group itself offers reaction possibilities, such as oxidative debenzylation. acs.org

An unresolved challenge is to explore whether the specific 2-chloro substituent on the benzyl (B1604629) ring can direct unique intramolecular reactions, such as cyclizations, under specific catalytic conditions. Future research should systematically investigate the reactivity of the this compound scaffold with a wide range of reagents, including transition metal catalysts, photoredox systems, and strong bases, to uncover new synthetic methodologies and molecular architectures. The potential for the molecule to act as a latent enolate in asymmetric reactions is another area ripe for exploration. acs.org

Interdisciplinary Research Opportunities in Chemical Biology for In Silico Screening and Mechanistic Probe Development

The intersection of chemistry and biology provides fertile ground for applying novel molecules to understand complex biological systems. The structure of this compound, particularly the reactive α-bromo amide group, makes it an intriguing candidate for development as a chemical probe.

Activity-based probes (ABPs) are powerful tools used to study enzyme function and identify new drug targets. frontiersin.org The α-bromo amide can act as a covalent warhead, forming an irreversible bond with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of an enzyme. By incorporating a reporter tag (like a fluorophore or biotin) onto the butanamide or benzyl portion of the molecule, researchers could create a probe to identify its cellular targets.

Future research should focus on the design and synthesis of such probes. In silico screening, using the computational methods described in section 7.3, can predict potential protein targets for the core scaffold, narrowing the search space for experimental validation. mdpi.comtandfonline.com The development of photoaffinity probes, by incorporating moieties like a diazirine or phenyl azide, could allow for photo-crosslinking to interacting proteins, providing a snapshot of molecular interactions within a living cell. nih.govnih.gov This interdisciplinary approach could transform this compound from a simple chemical entity into a sophisticated tool for dissecting biological pathways. frontiersin.org

| Application | Probe Type | Design Strategy | Research Goal |

|---|---|---|---|

| Target Identification | Activity-Based Probe (ABP) | The α-bromo group acts as a covalent warhead; a reporter tag (e.g., biotin) is attached to the scaffold. | Identify and isolate cellular proteins that covalently bind to the compound. frontiersin.org |

| Mechanism of Action Studies | Fluorescent Probe | A fluorophore is attached to a non-critical position on the molecule. | Visualize the subcellular localization of the compound in real-time using microscopy. |

| Interaction Profiling | Photoaffinity Probe | Incorporate a diazirine or phenyl azide group onto the scaffold. nih.govnih.gov | Covalently crosslink the probe to both specific and transient protein binding partners upon UV irradiation. |

| Drug Conjugation | Functional Handle Tagging | Introduce a "click chemistry" handle (e.g., alkyne or azide) onto the molecule. nih.gov | Enable conjugation to larger biomolecules like antibodies or proteins for targeted delivery. |

Synthesis, Structure, and Reactivity of this compound: An Academic Perspective

Q & A

Q. What are the standard synthetic routes for 2-bromo-N-(2-chlorobenzyl)butanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of N-(2-chlorobenzyl)butanamide using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at controlled temperatures . Alternatively, coupling reactions using 2-bromobutyric acid with 2-chlorobenzylamine via carbodiimide-mediated activation (e.g., EDC·HCl in CH₂Cl₂) yield the target compound with high purity (96% yield) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-bromination) and maximize regioselectivity.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with key signals for the brominated butanamide chain (e.g., δ ~4.41 ppm for the α-proton) and aromatic protons from the 2-chlorobenzyl group . Infrared (IR) spectroscopy identifies amide C=O stretching (~1650 cm⁻¹) and halogen-related vibrations. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ m/z 309.9388) . Purity is assessed via HPLC or GC with >97% thresholds .

Q. What are the primary chemical reactions involving this compound?

Key reactions include:

- Nucleophilic substitution : Bromine at the α-position is replaced by nucleophiles (e.g., amines, thiols) in polar aprotic solvents .

- Reduction : LiAlH₄ reduces the amide to N-(2-chlorobenzyl)butanamine .

- Cyclopropane ring formation : Intramolecular reactions with strong bases (e.g., t-BuOK) yield azabicyclohexanone derivatives, though diastereomer separation may be required .

Advanced Research Questions

Q. How can competing reaction pathways during bromination be mitigated in synthesis?

Competing pathways (e.g., dibromination or aryl bromination) are minimized by:

- Using NBS over Br₂ for better selectivity .

- Low-temperature conditions (0–5°C) and inert atmospheres.

- Monitoring reaction progress via TLC or in-situ IR to terminate at the monobrominated stage.

Q. What strategies resolve diastereomer formation in cyclopropane derivatives synthesized from this compound?

Intramolecular cyclization with t-BuOK and 18-crown-6 ether generates diastereomers (e.g., 70:30 mixtures), separable via preparative HPLC or chiral column chromatography . Stereochemical outcomes depend on steric effects of the 2-chlorobenzyl group, which can be modeled computationally (DFT) to predict favored transition states .

Q. How does the 2-chlorobenzyl group influence biological activity compared to other halogenated analogs?

The 2-chlorobenzyl moiety enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in protease inhibition assays (e.g., IC₅₀ values ~10 µM for bacterial proteases) . Comparative SAR studies with 4-chloro or fluoro-substituted analogs reveal reduced activity due to altered electronic effects and binding geometry .

Q. What computational methods are used to predict reactivity and binding interactions of this compound?

Density Functional Theory (DFT) calculates electrophilicity at the bromine site, guiding nucleophilic substitution strategies . Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., proteases), highlighting hydrogen bonding with the amide carbonyl and halogen bonding with the 2-chloro group .

Q. How do solvent and temperature affect the compound’s stability during storage?

Stability studies show degradation via hydrolysis (amide bond cleavage) in protic solvents (e.g., H₂O, MeOH) at >25°C. Anhydrous storage in aprotic solvents (CHCl₃, DMF) at –20°C preserves integrity for >6 months . Accelerated stability testing (40°C/75% RH) quantifies degradation products via LC-MS .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported synthetic yields (69–96%)?

Yield variability arises from purification methods (e.g., column chromatography vs. recrystallization) and reagent purity. For example, EDC·HCl-mediated coupling achieves 96% crude yield, but impurities from excess carbodiimide require silica gel chromatography . Reproducibility is improved by standardizing reagent sources (e.g., ≥99% NBS) and reaction monitoring.

Q. Why do some studies report biological activity while others lack such data?

Early-stage studies focus on synthesis and physicochemical characterization, while biological evaluations require targeted assays (e.g., enzyme inhibition, cytotoxicity). For example, halogenated amides like this compound are prioritized in antibacterial screens due to known sulfonamide pharmacophores . Researchers must validate activity in context-specific models (e.g., Gram-positive vs. Gram-negative bacteria) .

Methodological Best Practices

- Synthesis : Pre-dry solvents (e.g., molecular sieves for CH₂Cl₂) to prevent hydrolysis.

- Characterization : Use deuterated solvents (CDCl₃) for NMR to avoid proton exchange artifacts .

- Biological Assays : Include positive controls (e.g., ampicillin) and cytotoxicity counterscreens (e.g., mammalian cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.